Home > Products > Screening Compounds P130962 > N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide - 868977-22-4

N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Catalog Number: EVT-3003705
CAS Number: 868977-22-4
Molecular Formula: C17H15ClN4O2S3
Molecular Weight: 438.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with acetamide groups. The research primarily focuses on its crystal structure, particularly the dihedral angles between the thiadiazole ring and the phenyl and acetamide side chains [].

Relevance: This compound shares the core 1,3,4-thiadiazole ring structure with N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. Both compounds exhibit substitution at the 2-position of the thiadiazole ring, highlighting the versatility of this position for structural modifications.

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a methylsulfanyl group at the 5-position and an acetamide group at the 2-position. Its crystal structure reveals the formation of inversion dimers through N—H⋯N hydrogen bonds [].

Relevance: Similar to N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, this compound has an acetamide group at the 2-position of the thiadiazole ring. This structural similarity suggests a potential common pathway for synthesis or reactivity.

2-Alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides

Compound Description: This series of compounds features a 1,3,4-thiadiazole ring with varying alkyl substituents at the 2-position, a thiophen-2-ylmethyl group at the 5-position, and an acetamide group. They were synthesized and evaluated for their local anesthetic activity [].

Relevance: These compounds share the 1,3,4-thiadiazole ring and acetamide group with N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The presence of the thiophene ring in both the target compound and this series highlights its potential role in the observed biological activities.

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfan­yl]-N-(4-chloro­phen­yl)acetamide

Compound Description: This compound is characterized by a 1,3,4-thiadiazole ring substituted with an amino group at the 5-position and a sulfanyl-linked acetamide group at the 2-position. The acetamide nitrogen is further connected to a 4-chlorophenyl group. This compound is notable for its intermolecular hydrogen bonding patterns [].

Relevance: The presence of the 1,3,4-thiadiazole ring, acetamide group, and a halogenated aromatic ring (4-chlorophenyl) makes it structurally similar to N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. This suggests that exploring variations in the aromatic ring and its substituents could be relevant for modulating biological activity.

N-[5-((3,5-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide derivatives

Compound Description: This series of compounds is based on a 1,3,4-thiadiazole scaffold with an acetamide group at the 2-position and a (3,5-dichlorophenoxy)methyl substituent at the 5-position. These compounds were synthesized and investigated for their anticancer activity against the A549 lung cancer cell line. Notably, some derivatives exhibited promising activity and induced apoptosis in cancer cells [].

Relevance: This compound series shares the 1,3,4-thiadiazole ring and acetamide group with N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The presence of a halogenated aromatic ring in both cases points to the potential importance of this structural feature for anticancer activity.

2-(9H-Carbazole-9-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives

Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted with a carbazole group at the 2-position and various phenyl derivatives at the 5-position, all linked through an acetamide group. They were investigated for their antifungal activity against various plant pathogens [].

Relevance: These compounds share the 1,3,4-thiadiazole ring and acetamide group with N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The variations in the aromatic substituents in both cases suggest the potential for modifying biological activity by altering the aromatic groups attached to the thiadiazole core.

N-(Cyclohexylmethyl)-2-[{5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio]acetamide (TCN 213)

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a (phenylmethyl)amino group at the 5-position and a thio-linked acetamide group at the 2-position. It is identified as a selective antagonist of the NR1/NR2A N-methyl-D-aspartate receptor (NMDAR) subtype [, ].

Relevance: TCN 213 shares the 1,3,4-thiadiazole ring and acetamide group with N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The presence of an aromatic ring (phenyl in TCN 213, thiophene in the target compound) linked to the thiadiazole through a nitrogen atom in both cases suggests a potential pharmacophore for NMDAR antagonism. ,

N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3)

Compound Description: This compound features a 1,3,4-thiadiazole ring with a (4-nitrophenyl)amino group at the 5-position and a thio-linked acetamide group at the 2-position. The acetamide nitrogen is further connected to a 4-chlorophenyl group. It exhibited anticancer activity against C6 rat glioma and A549 human lung adenocarcinoma cell lines by inducing apoptosis and cell cycle arrest through the inhibition of Akt activity [].

Relevance: The structural similarities between Compound 3 and N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, particularly the 1,3,4-thiadiazole ring, the thio-linked acetamide, and the halogenated aromatic ring, suggest that the target compound may also exhibit anticancer properties.

Relevance: While structurally similar to N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide in terms of the 1,3,4-thiadiazole core, Compound 8 differs in its aromatic substituents. The presence of the nitrobenzothiazole group in Compound 8, known for its pharmacological properties, highlights the possibility of exploring different heterocyclic moieties for potential anticancer activity in the target compound.

2-(5-Amino/methyl-1,3,4-thiadiazol-2-yl)thio-N-(benzothiazol-2-yl)acetamide derivatives

Compound Description: This series of compounds contains a 1,3,4-thiadiazole ring substituted with either an amino group or a methyl group at the 5-position. The 2-position of the thiadiazole is linked to a thio-acetamide moiety, which is further attached to a benzothiazol-2-yl group. These compounds were synthesized and evaluated for their anticholinesterase activity and cytotoxicity []. Interestingly, the derivatives with an amino group at the 5-position exhibited anticholinesterase activity, while those with a methyl group did not.

Relevance: This series shares the 1,3,4-thiadiazole ring, the thio-linked acetamide, and the presence of a heterocyclic ring system with N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The findings regarding the impact of the 5-position substituent on anticholinesterase activity could offer valuable insights for designing derivatives of the target compound with potentially enhanced biological activity.

(2-acetylimino-3-methyl-Δ(4)-1,3,4-thiadiazol-5-yl)-1-thio-β-D-glucopyranosiduronic acid

Compound Description: This compound is a glucuronide metabolite of methazolamide, a carbonic anhydrase inhibitor. It retains the 1,3,4-thiadiazole core but with modifications at the 2- and 5-positions, including the addition of a glucuronide moiety [].

Relevance: This metabolite, though structurally different from N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide due to metabolic transformations, highlights the potential metabolic pathways of thiadiazole-containing compounds. Understanding these pathways is crucial for predicting the pharmacokinetic properties and potential drug interactions of the target compound.

N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Compound Description: This compound is a sulfonic acid metabolite of methazolamide. It retains the 1,3,4-thiadiazole core but with the addition of a sulfonic acid group at the 5-position [].

Relevance: Like the previous metabolite, this compound highlights potential metabolic modifications that thiadiazole-containing compounds like N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide might undergo. The presence of the sulfonic acid group emphasizes the possibility of phase II metabolic reactions, leading to more water-soluble metabolites.

Properties

CAS Number

868977-22-4

Product Name

N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

Molecular Formula

C17H15ClN4O2S3

Molecular Weight

438.96

InChI

InChI=1S/C17H15ClN4O2S3/c18-13-6-2-1-4-11(13)9-19-15(24)10-26-17-22-21-16(27-17)20-14(23)8-12-5-3-7-25-12/h1-7H,8-10H2,(H,19,24)(H,20,21,23)

InChI Key

NSVYXCQRTHYOTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.